3-(4-fluorophenyl)-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole-5-carboxamide core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a thiazole-piperidine hybrid moiety at the N-position. Its structural complexity suggests applications in targeting G protein-coupled receptors (GPCRs), such as cannabinoid receptors (CB1/CB2), based on similarities to synthetic cannabinoids like AB-CHFUPYCA .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5OS/c1-25-18(11-17(24-25)15-4-6-16(21)7-5-15)19(27)23-12-14-3-2-9-26(13-14)20-22-8-10-28-20/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOWJGXGFTWJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCCN(C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyrazole-Carboxamide Derivatives
AB-CHFUPYCA (N-(1-Amino-3-Methyl-1-Oxobutan-2-yl)-1-(Cyclohexylmethyl)-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxamide)
- Pharmacology: AB-CHFUPYCA is a synthetic cannabinoid with high CB1 affinity, whereas the target compound’s thiazole-piperidine moiety may enhance selectivity for CB2 or other GPCRs .
BI95012 (3-(4-Fluorophenyl)-1-Methyl-N-({Pyrazolo[1,5-a]Pyridin-3-yl}Methyl)-1H-Pyrazole-5-Carboxamide)
Thiazole-Containing Analogues
Urea Derivatives (Compounds 11a–11o, )
- Example : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea (11a)
4-Methyl-2-(3-Pyridinyl)-N-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxamide
- Key Differences : Lacks the pyrazole core and fluorophenyl group, instead incorporating a trifluoromethylphenyl substituent.
Cannabinoid Receptor Ligands
SR141716A (CB1 Antagonist)
- Comparison : The target compound’s pyrazole-thiazole scaffold contrasts with SR141716A’s diarylpyrazole structure.
- Functional Impact: SR141716A antagonizes CB1 with nanomolar affinity, while the target compound’s efficacy may depend on its substituent-driven receptor selectivity .
HU-210 (CB1/CB2 Agonist)
Data Tables
Key Findings and Implications
- Structural Impact : The thiazole-piperidine group in the target compound may improve CB2 selectivity over CB1, contrasting with AB-CHFUPYCA’s CB1 preference.
- Synthetic Feasibility : Urea derivatives () achieve higher yields (~85–88%), but their larger size may limit bioavailability compared to pyrazole-carboxamides.
- Pharmacological Potential: The fluorophenyl and thiazole motifs are critical for receptor interaction, with electronic properties (e.g., trifluoromethyl in ) offering tunable binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
